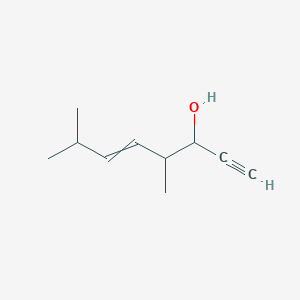

4,7-Dimethyloct-5-en-1-yn-3-ol

Description

Structure

3D Structure

Properties

CAS No. |

89998-87-8 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

4,7-dimethyloct-5-en-1-yn-3-ol |

InChI |

InChI=1S/C10H16O/c1-5-10(11)9(4)7-6-8(2)3/h1,6-11H,2-4H3 |

InChI Key |

JUISELIDMZAZIW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C=CC(C)C(C#C)O |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 4,7 Dimethyloct 5 En 1 Yn 3 Ol and Analogous Enyne Alcohols

Precision Stereoselective Synthesis of Enyne Alcohol Compounds

The creation of specific stereoisomers of enyne alcohols is paramount, particularly for applications in pharmaceuticals and fragrance industries where chirality dictates biological activity and sensory properties. The systematic IUPAC name for a specific stereoisomer of the target compound is (3R,4R,5E)-4,6-dimethyloct-5-en-1-yn-3-ol. pdx.edu

Asymmetric alkynylation of aldehydes represents a powerful tool for the synthesis of chiral propargylic alcohols. nih.govscispace.com This method involves the addition of a metal acetylide to a carbonyl group, where the stereochemical outcome is controlled by a chiral ligand or catalyst.

A notable approach involves the use of a dinuclear zinc catalyst derived from proline. This system has proven effective for the alkynylation of a range of aromatic and α,β-unsaturated aldehydes. nih.gov The reaction of an α,β-unsaturated aldehyde with a terminal alkyne in the presence of a chiral zinc catalyst can furnish the desired chiral propargylic allylic alcohol with high enantioselectivity. The steric properties of the aldehyde substrate can significantly influence the enantiomeric excess (ee) of the product. For instance, incorporating a bulky group, such as an iso-propyl group, in the β-position of the aldehyde can restore high enantioselectivity. nih.gov

| Aldehyde Substrate | Alkyne | Catalyst System | Yield (%) | ee (%) |

| Cinnamaldehyde | Phenylacetylene | Dinuclear Zinc/Proline-derived ligand | 95 | 92 |

| (E)-4-phenylbut-2-enal | Phenylacetylene | Dinuclear Zinc/Proline-derived ligand | 93 | 75 |

| (E)-4-methylpent-2-enal | Phenylacetylene | Dinuclear Zinc/Proline-derived ligand | 91 | 94 |

| α-methylcinnamaldehyde | Phenylacetylene | Dinuclear Zinc/Proline-derived ligand | 92 | 96 |

Another strategy is the organocatalytic formal alkynylation of α,β-unsaturated aldehydes. This one-pot protocol utilizes a prolinol derivative as the catalyst and β-keto heterocyclic sulfones, leading to optically active β-alkynylated aldehydes which can be further transformed into the desired enyne alcohols. acs.org

Catalytic enantioselective methods offer an atom-economical and efficient route to chiral enyne alcohols. These methods often employ transition metal catalysts in conjunction with chiral ligands.

Rhodium catalysts coordinated with chiral diene ligands have been successfully used for the asymmetric conjugate alkynylation of cyclic α,β-unsaturated carbonyl compounds. nih.gov While this has been demonstrated for cyclic systems, the principles can be extended to acyclic substrates like those required for the synthesis of 4,7-dimethyloct-5-en-1-yn-3-ol. The use of a suitable chiral ligand is crucial for achieving high enantioselectivity.

Copper-catalyzed enantioselective addition of enynes to ketones has also been explored. mdpi.com Computational studies on bisphospholanoethane (BPE)-ligated copper-catalyzed enantioselective addition of enynes to ketones have indicated that steric hindrance between the substrates and the chiral ligand is key to achieving high stereoselectivity. mdpi.com This is particularly relevant for the synthesis of sterically hindered molecules like this compound.

The development of sterically hindered catalysts, such as a silyl-salen-cobalt complex, has shown great promise in promoting highly enantioselective carbonyl-ene reactions of various alkenes with aldehydes, yielding chiral homoallylic alcohols with excellent enantioselectivities (up to 98% ee). organic-chemistry.org This methodology provides a practical approach to valuable chiral intermediates.

| Catalyst System | Substrate Type | Reaction Type | Enantioselectivity (ee) |

| Rhodium/Chiral Diene | Cyclic α,β-unsaturated ketones | Conjugate Alkynylation | 95-98% nih.gov |

| Copper/(S,S)-Ph-BPE | Enynes and Ketones | Enyne Addition | High (predicted) mdpi.com |

| Cobalt/Silyl-Salen | 1,1-disubstituted Alkenes | Carbonyl-ene | up to 98% organic-chemistry.org |

Carbon Skeleton Construction and Functionalization

The construction of the specific carbon backbone of this compound, with its characteristic enyne moiety, can be achieved through several strategic bond-forming reactions.

The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.org This reaction is instrumental in synthesizing conjugated enynes. wikipedia.orggelest.com The use of bulky N-heterocyclic carbene (NHC) ligands on palladium has been shown to facilitate the coupling of a wide range of substrates with high yields under copper-free conditions, which is environmentally advantageous. acs.orgwiley.com This approach can be adapted to couple a suitable vinyl halide with a terminal alkyne to construct the enyne core of the target molecule. For instance, a vinyl halide containing the isopropyl and methyl-substituted alkene portion could be coupled with ethynyltrimethylsilane, followed by deprotection.

A diversity-oriented synthesis of cross-conjugated enynones has been developed through a Pd-catalyzed Sonogashira coupling using triazine esters as acyl electrophiles, which proceeds with high yields under base- and phosphine-ligand-free conditions. mdpi.com While this method produces enynones, subsequent reduction can yield the desired enyne alcohol.

Dehydrohalogenation of dihalides is a classic and effective method for the preparation of alkynes. youtube.comuomustansiriyah.edu.iq This elimination reaction involves treating a vicinal or geminal dihalide with a strong base, such as sodium amide (NaNH₂) or potassium hydroxide (B78521) (KOH), to remove two equivalents of a hydrogen halide, resulting in the formation of a triple bond. youtube.comyoutube.com

The synthesis of an alkyne can be achieved through a double dehydrohalogenation of a vicinal dihalide, which can be prepared from an alkene. uomustansiriyah.edu.iqyoutube.com This two-step sequence allows for the conversion of an alkene precursor, which could contain the dimethyl-octene backbone, into the corresponding alkyne. The choice of base is critical; strong, unhindered bases favor the formation of the more substituted (Zaitsev) product, while bulky bases can lead to the less substituted (Hofmann) product. youtube.com For terminal alkynes, an excess of a very strong base like NaNH₂ is often used to first form the acetylide anion, which is then quenched with water in a workup step to yield the terminal alkyne. youtube.com

A primary industrial synthesis of this compound involves the ethynylation of methyl heptenone with acetylene (B1199291). vulcanchem.com This reaction is typically carried out in the presence of a strong base like potassium hydroxide in liquid ammonia (B1221849). The reaction proceeds via the nucleophilic addition of the acetylide, formed in situ, to the ketone carbonyl group. vulcanchem.com A related compound, 3,7-dimethyloct-6-en-1-yn-3-ol (B1222461) (dehydrolinalool), is also synthesized through a similar process involving the reaction of methylheptenone with acetylene in the presence of ammonia and potassium hydroxide. vulcanchem.com

Grignard reagents are also widely used for alkynylation. dalalinstitute.commasterorganicchemistry.com An alkynyl Grignard reagent, such as ethynylmagnesium bromide, can be added to an appropriate α,β-unsaturated ketone to form the tertiary alcohol. However, with α,β-unsaturated systems, Grignard reagents can sometimes lead to a mixture of 1,2- and 1,4-addition products. dalalinstitute.comlibretexts.org The use of lithium diorganocopper reagents (Gilman reagents) generally favors 1,4-conjugate addition, while Grignard and organolithium reagents tend to favor 1,2-addition to the carbonyl group. libretexts.org For the synthesis of this compound, a 1,2-addition of an ethynyl (B1212043) Grignard or organolithium reagent to 4,7-dimethyloct-5-en-3-one would be the desired pathway. The steric hindrance around the carbonyl group can also influence the reaction outcome. dalalinstitute.com

Advanced Synthetic Techniques for Enhanced Efficiency

The synthesis of structurally complex molecules such as this compound and its analogs has benefited significantly from the development of advanced synthetic methodologies. These techniques aim to improve reaction efficiency, safety, scalability, and sustainability compared to traditional batch processing. This section explores two such powerful strategies: flow chemistry and one-pot multicomponent reactions, as applied to the synthesis of enyne alcohols.

Flow Chemistry and Continuous Processing Methodologies

Flow chemistry, or continuous flow synthesis, represents a paradigm shift in chemical manufacturing. nih.gov Instead of using large, single reactors (batch processing), reagents are continuously pumped through a network of tubes or microreactors where the reaction occurs. beilstein-journals.org This approach offers superior control over reaction parameters like temperature, pressure, and mixing, leading to higher yields, improved safety, and greater consistency. nih.govbeilstein-journals.org The small reactor volumes inherent to flow systems are particularly advantageous when dealing with hazardous reagents or highly exothermic reactions. researchgate.net

The synthesis of propargylic alcohols, the structural class to which this compound belongs, is well-suited to flow chemistry. For instance, a continuous flow process has been developed for the asymmetric propargylation of aldehydes using allene (B1206475) gas. nih.gov This method involves the continuous dissolution of allene, followed by lithiation, transmetalation, and the final asymmetric addition to an aldehyde, providing homopropargyl alcohols with high selectivity and yield. nih.gov Such a process demonstrates the potential for safely handling unstable intermediates like allenyllithium in a practical and scalable manner. nih.gov

Another significant application is the generation of Grignard reagents from acetylene gas in a falling film microreactor, which can then be directly used for the synthesis of propargylic alcohols from various ketones. researchgate.net This method avoids the high-pressure conditions often required for gas-liquid reactions in batch setups and allows for a rapid and efficient synthesis. The table below illustrates the outcomes of a continuous flow synthesis of various propargylic alcohols from different carbonyl compounds, showcasing the versatility of the technique. researchgate.net

| Carbonyl Compound | Resulting Propargylic Alcohol | Yield (%) | Residence Time |

|---|---|---|---|

| Acetophenone | 1-Phenyl-2-propyn-1-ol | 98 | 0.5 s |

| Cyclohexanone | 1-Ethynylcyclohexanol | 96 | 0.5 s |

| 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)-2-propyn-1-ol | 98 | 0.5 s |

| 2-Pentanone | 3-Methyl-1-hexyn-3-ol | 85 | 0.5 s |

This table demonstrates the high efficiency and short reaction times achievable in the synthesis of propargylic alcohols using a falling film microreactor in a continuous flow system. Data sourced from research on expeditious flow synthesis of propargyl alcohols. researchgate.net

Furthermore, continuous flow processes can be "telescoped," where multiple reaction steps are connected in sequence without isolating the intermediates. researchgate.net This is exemplified by the conversion of propargylic alcohols into propargylic amines through an azide (B81097) intermediate, all within a continuous flow setup. researchgate.net Such integrated systems not only improve efficiency but also minimize manual handling and potential exposure to hazardous substances. The development of these flow methodologies provides a robust framework for the safe, efficient, and scalable production of this compound and related enyne alcohols.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants are combined in a single reaction vessel to form a final product that incorporates substantial portions of all the starting materials. This strategy is prized for its efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. organic-chemistry.org It reduces the number of synthetic steps, minimizes solvent waste, and eliminates the need for purification of intermediates, leading to significant savings in time and resources.

The enynol functionality, as present in this compound, is a versatile starting point for complex one-pot transformations. For example, a divergent synthetic strategy has been developed for producing complex heterocyclic structures like furo[3,4-b]indoles and cyclopenta[b]indoles from 3-(2-aminophenyl)-1,4-enynols using a sequence of catalysts in a single pot. rsc.org This involves a relay catalysis system where one catalyst facilitates a transformation, and a subsequent catalyst acts on the intermediate to continue the cascade. rsc.org

Another powerful example is the one-pot relay catalysis involving gold(I) and a Brønsted acid for the synthesis of polyfunctionalized cyclopenta[b]indoles. acs.org In this process, an enynol undergoes a gold-catalyzed hydroamination, which is immediately followed by an acid-catalyzed Nazarov-type cyclization to furnish the complex indole (B1671886) product. acs.org The ability to perform sequential, mechanistically distinct reactions in a single vessel highlights the sophistication of modern MCRs. The table below showcases the scope of this reaction with various substituted enynols.

| Enynol Substrate (R group on alkyne) | Enynol Substrate (R' group on amine) | Product | Yield (%) |

|---|---|---|---|

| Phenyl | H | Substituted Cyclopenta[b]indole | 72 |

| 4-Methoxyphenyl | H | Substituted Cyclopenta[b]indole | 78 |

| 2-Thienyl | H | Substituted Cyclopenta[b]indole | 65 |

| Cyclohexyl | H | Substituted Cyclopenta[b]indole | 68 |

This table illustrates the versatility of the one-pot relay catalysis for the synthesis of complex indoles from a variety of enynol precursors. Data sourced from research on the synthesis of cyclopenta[b]indoles via hydroamination/Nazarov-type cyclization. acs.org

These examples of advanced one-pot reactions, while not producing this compound itself, demonstrate the powerful synthetic pathways available for analogous enyne alcohols. By carefully selecting the starting materials and catalytic systems, it is conceivable that similar multicomponent strategies could be designed for the direct, efficient synthesis of this compound or its derivatives.

Chemical Reactivity and Mechanistic Pathways of 4,7 Dimethyloct 5 En 1 Yn 3 Ol

Electrophilic and Nucleophilic Additions to Unsaturated Bonds

The differential reactivity of the alkyne and alkene moieties in 4,7-Dimethyloct-5-en-1-yn-3-ol is central to its synthetic utility. The terminal alkyne is generally more sterically accessible and electronically distinct from the internal, disubstituted alkene, providing a basis for chemoselective reactions.

Chemoselective Hydrogenation and Partial Hydrogenation

The selective reduction of one unsaturated bond in the presence of another is a fundamental challenge in organic synthesis. For this compound, the terminal alkyne is the primary target for partial hydrogenation due to its higher reactivity on the surface of heterogeneous catalysts.

Partial Hydrogenation to Alkenes: Using poisoned catalysts, the reduction can be halted at the alkene stage. Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) facilitates the syn-addition of hydrogen, selectively converting the alkyne to a cis (Z)-alkene. This yields (Z)-4,7-Dimethylocta-1,5-dien-3-ol. In contrast, dissolving metal reductions, such as with sodium in liquid ammonia (B1221849), proceed via a radical anion intermediate to produce the thermodynamically more stable trans (E)-alkene, (E)-4,7-Dimethylocta-1,5-dien-3-ol.

Complete Hydrogenation: Employing more active catalysts like palladium on carbon (Pd/C) or platinum dioxide (PtO₂) under a hydrogen atmosphere leads to the exhaustive reduction of both the alkyne and the alkene. This process results in the fully saturated analog, 4,7-Dimethyloctan-3-ol.

The table below summarizes the outcomes of various hydrogenation conditions.

| Catalyst / Reagents | Target Bond(s) | Major Product | Stereochemistry | Citations |

| H₂, Lindlar's Catalyst | Terminal Alkyne | (Z)-4,7-Dimethylocta-1,5-dien-3-ol | cis (Z) | |

| Na, NH₃ (l) | Terminal Alkyne | (E)-4,7-Dimethylocta-1,5-dien-3-ol | trans (E) | |

| H₂, Pd/C or PtO₂ | Alkyne and Alkene | 4,7-Dimethyloctan-3-ol | Racemic at C3/C4 |

Controlled Hydration Reactions of Alkynes and Alkenes

The addition of water across the multiple bonds of this compound can be controlled to achieve different constitutional isomers, depending on the regioselectivity of the reaction.

Markovnikov Hydration: The classic mercury(II)-catalyzed hydration (HgSO₄ in aqueous H₂SO₄) of the terminal alkyne proceeds according to Markovnikov's rule. The initial addition of water places the hydroxyl group at the more substituted carbon (C2), forming an enol intermediate. This enol rapidly tautomerizes to the more stable keto form, yielding a methyl ketone. The product of this reaction is 3-hydroxy-4,7-dimethyloct-5-en-2-one.

Anti-Markovnikov Hydration: To achieve the opposite regioselectivity, hydroboration-oxidation is employed. The use of a sterically hindered borane, such as 9-borabicyclo[3.3.1]nonane (9-BBN), ensures high selectivity for the terminal alkyne over the internal alkene. The boron adds to the terminal carbon (C1), and subsequent oxidation with hydrogen peroxide in a basic medium replaces the boron with a hydroxyl group. The resulting enol tautomerizes to an aldehyde, affording 3-hydroxy-4,7-dimethyloct-5-enal.

The regiochemical outcomes of these hydration reactions are detailed in the following table.

| Reaction Type | Reagents | Major Product | Regiochemistry | Citations |

| Markovnikov Hydration | HgSO₄, H₂SO₄, H₂O | 3-hydroxy-4,7-dimethyloct-5-en-2-one | Markovnikov | |

| Anti-Markovnikov Hydration | 1. 9-BBN; 2. H₂O₂, NaOH | 3-hydroxy-4,7-dimethyloct-5-enal | Anti-Markovnikov |

Cycloaddition Reactions Involving Enyne Moieties

The enyne framework of this compound is an ideal substrate for metal-catalyzed intramolecular cycloaddition reactions. One of the most significant examples is the Pauson-Khand reaction, a formal [2+2+1] cycloaddition. This reaction involves the coupling of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone.

When this compound is treated with a cobalt carbonyl complex, such as dicobalt octacarbonyl (Co₂(CO)₈), it undergoes an intramolecular Pauson-Khand reaction. The cobalt complex first coordinates to the alkyne. Subsequent coordination of the pendant alkene and insertion of a carbonyl ligand leads to the formation of a new five-membered ring. The reaction produces a bicyclic cyclopentenone fused to a seven-membered ring containing the original hydroxyl and methyl groups. The stereochemical outcome is often highly controlled, dictated by the geometry of the metallacyclic intermediate.

Intra- and Intermolecular Cyclization and Rearrangement Processes

Transition metal catalysis, particularly with soft, alkynophilic metals like gold, unlocks complex cyclization and rearrangement pathways for 1,5-enynes that are inaccessible through traditional methods.

Gold-Catalyzed Cycloisomerizations of Enyne Substrates

Gold(I) catalysts are exceptionally effective at activating the alkyne of this compound towards intramolecular nucleophilic attack by the alkene. This process, known as cycloisomerization, can lead to a variety of carbocyclic skeletons.

The general mechanism involves the coordination of a cationic Au(I) species to the alkyne. This activation renders the alkyne highly electrophilic. The pendant alkene at C5 attacks the activated alkyne. For a 1,5-enyne system, this cyclization can proceed via several pathways:

6-exo-dig Pathway: The C6 atom of the alkene attacks the internal carbon (C2) of the activated alkyne, leading to the formation of a six-membered ring intermediate.

5-endo-dig Pathway: The C5 atom of the alkene attacks the internal carbon (C2) of the activated alkyne, leading to a five-membered ring.

The regiochemical outcome is highly dependent on the catalyst, ligands, and substrate electronics. For many 1,5-enynes, the initial cyclization is followed by rapid rearrangements. Research has shown that these reactions can yield substituted cyclohexadiene derivatives or undergo more profound skeletal reorganizations. The hydroxyl group at C3 can also play a directing role, influencing the stereoselectivity of the cyclization.

The table below outlines potential pathways in gold-catalyzed cycloisomerization.

| Catalyst System | Proposed Pathway | Product Class | Citations |

| Ph₃PAuCl / AgSbF₆ | 6-exo-dig cyclization followed by rearrangement | Cyclohexadiene derivatives | , , |

| IPrAuCl / AgOTf | 5-endo-dig cyclization followed by rearrangement | Bicyclic systems via carbene intermediates |

Skeletal Rearrangements and Cyclopropanation Pathways

A fascinating and synthetically powerful outcome of gold-catalyzed enyne cyclization is the formation of cyclopropane-containing bicyclic systems. This pathway diverges from simple cycloisomerization and involves a sequence of cyclization and skeletal rearrangement.

The accepted mechanism for this transformation involves the formation of a key bicyclic gold carbene intermediate. After the initial nucleophilic attack of the alkene onto the gold-activated alkyne, the resulting vinyl-gold species can undergo a 1,2-hydride shift or other rearrangement to generate a carbene. This highly reactive gold carbene is positioned perfectly for an intramolecular cyclopropanation reaction with the nearby C-C double bond that was part of the initial six-membered ring intermediate.

In the case of this compound, this pathway would lead to a bicyclo[4.1.0]heptane skeleton. The process effectively "stitches" the ends of the original enyne moiety together, creating two new rings and three new stereocenters in a single, atom-economical step. The substituents from the original acyclic chain (the hydroxyl and methyl groups) are carried over to the final bicyclic product, offering a route to complex, stereodefined molecular architectures from a simple starting material.

Transformations of the Hydroxyl Functionality

Oxidation and Reduction Chemistry of Secondary Alcohols

The oxidation of the secondary alcohol in this compound and related structures is a fundamental transformation. The secondary alcohol can be oxidized to the corresponding ketone, 4,7-dimethyloct-5-en-1-yn-3-one. A variety of oxidizing agents can be employed for this purpose. thieme-connect.de For instance, treatment with reagents like potassium permanganate (B83412) (KMnO₄) under acidic conditions can convert the alcohol to a ketone. vulcanchem.comsmolecule.com Depending on the severity of the reaction conditions, further oxidation leading to carboxylic acids can occur. vulcanchem.comsmolecule.com Other common reagents for oxidizing secondary alcohols to ketones include those used in Swern or Dess-Martin periodinane oxidations. thieme-connect.de

Conversely, the concept of reducing the hydroxyl group itself is less common than the reduction of the unsaturated alkyne and alkene moieties. The primary reduction reactions involving analogous compounds focus on the selective hydrogenation of the triple bond. For example, using a Lindlar catalyst can selectively reduce the alkyne to a cis-alkene, while preserving the alcohol group. vulcanchem.com Lithium aluminum hydride (LiAlH₄) is another reagent used for reducing the alkyne group in similar structures. vulcanchem.comsmolecule.com

Table 1: Oxidation and Reduction Reactions of the Alcohol Functionality and Related Moieties

| Reaction Type | Reagent(s) | Product(s) | Notes |

| Oxidation | Potassium Permanganate (KMnO₄) | Ketones, Carboxylic Acids | Product depends on reaction severity. vulcanchem.comsmolecule.com |

| Oxidation | Jones Reagent | Ketone | May cause competing reactions at the alkene/alkyne sites. vulcanchem.com |

| Reduction (of Alkyne) | Lithium Aluminum Hydride (LiAlH₄) | cis-Alkene | Selectively reduces the alkyne while preserving the alcohol. vulcanchem.com |

| Reduction (of Alkyne) | Lindlar's Catalyst | cis-Alkene | Selective hydrogenation of the alkyne. vulcanchem.com |

Substitution Reactions and Derivatization

The hydroxyl group of this compound can undergo substitution reactions to form a variety of derivatives, such as ethers and esters. vulcanchem.com These reactions are crucial for introducing new functional groups or for protecting the alcohol during other transformations.

One common derivatization is the formation of silyl (B83357) ethers, which serve as protecting groups. For example, the hydroxyl group of the related (S)-3,7-dimethyloct-6-en-1-yn-3-ol can be reacted with triethylsilyl triflate (TES triflate) in the presence of triethylamine (B128534) to yield the corresponding triethylsilyl ether. google.com This protection strategy is vital when performing subsequent reactions that might otherwise be incompatible with a free hydroxyl group. google.com Another example involves the use of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for silylation, a technique used for derivatizing compounds with active hydrogens for analysis. wiley.com

Esterification is another key derivatization reaction. The reaction of the structurally similar 3,7-dimethyloct-6-en-1-yn-3-ol (B1222461) with trifluoroacetic anhydride (B1165640) in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) demonstrates the formation of a trifluoroacetate (B77799) ester. google.com Such substitution reactions are typically carried out in a suitable solvent under specific temperature and atmospheric conditions. google.com

Table 2: Substitution and Derivatization Reactions of the Hydroxyl Group

| Reaction Type | Reagent(s) | Product Type | Purpose/Application |

| Silyl Ether Formation | Triethylsilyl triflate, Triethylamine | Silyl Ether | Protection of the hydroxyl group. google.com |

| Silyl Ether Formation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Silyl Ether | Derivatization for analytical purposes (e.g., GC-MS). wiley.com |

| Esterification | Trifluoroacetic Anhydride, DBU | Ester | Synthesis of ester derivatives. google.com |

| Etherification | Ethyl bromide, NaOH, Phase-transfer catalyst | Ether | Formation of ether derivatives. |

Reaction Kinetics, Thermodynamics, and Selectivity Control

The kinetics, thermodynamics, and selectivity of reactions involving this compound are dictated by its multifunctional nature. Controlling the selectivity—chemo-, regio-, and stereoselectivity—is paramount in synthetic applications.

A prime example of selectivity control is the catalytic hydrogenation of the alkyne group. In the industrial production of linalool (B1675412) from the isomeric dehydrolinalool (3,7-dimethyloct-6-en-1-yn-3-ol), high selectivity is crucial. vulcanchem.comresearchgate.net The use of specific catalyst systems, such as palladium-lead-bismuth supported on aluminum oxide (Pd-Pb-Bi/Al₂O₃), allows for the selective hydrogenation of the triple bond to a double bond, with selectivities greater than 99% under mild conditions (0.5–1.5 MPa, 80–100°C). vulcanchem.com This prevents over-hydrogenation to the corresponding alkane. Novel palladium-based nanocatalyst composites embedded in a polystyrene matrix have also shown high conversion and selectivity in the semi-hydrogenation of propargyl alcohols, including 3,7-dimethyloct-6-en-1-yn-3-ol. researchgate.net

The stereochemistry of the molecule, with chiral centers, also plays a significant role in its reactions. For instance, the stereoselective Denmark aldol (B89426) reaction has been used in synthetic pathways involving similar chiral alcohols. google.com Mechanistic insights suggest that the electron-deficient nature of the triple bond facilitates electrophilic attacks, while the secondary alcohol can stabilize carbocation intermediates that may form during acid-catalyzed reactions. vulcanchem.com The presence of multiple reactive sites necessitates careful control of reaction conditions to achieve the desired chemical transformation. For example, in a study involving a linalool dehydratase/isomerase, the alkyne substrate 3,7-dimethyloct-6-en-1-yn-3-ol was tested, but no enzymatic conversion was observed, highlighting the high substrate specificity of enzymatic catalysts. whiterose.ac.uk The decreased electron density and pKa value of the hydroxyl group, influenced by the adjacent alkyne, might hinder the protonation step required for the enzymatic reaction. whiterose.ac.uk

Spectroscopic and Advanced Structural Elucidation of 4,7 Dimethyloct 5 En 1 Yn 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum of 4,7-dimethyloct-5-en-1-yn-3-ol reveals distinct signals corresponding to each unique proton environment in the molecule. The acetylenic proton at the C1 position typically appears as a singlet in the range of δ 2.0-3.0 ppm. The proton on the carbon bearing the hydroxyl group (C3) would present as a multiplet, with its chemical shift influenced by hydrogen bonding. The vinyl proton at C6 and the methine proton at C4 would also exhibit characteristic multiplet patterns due to coupling with neighboring protons. The methyl groups at C4 and C7 would appear as doublets.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom. The acetylenic carbons (C1 and C2) are found in the range of δ 60-90 ppm. The carbon bearing the hydroxyl group (C3) resonates in the δ 50-80 ppm region. The olefinic carbons (C5 and C6) appear further downfield, typically between δ 110-140 ppm. The aliphatic carbons, including the methyl groups, are observed in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | ~2.5 (s) | ~80 |

| 2 | - | ~85 |

| 3 | ~4.5 (m) | ~65 |

| 4 | ~2.5 (m) | ~40 |

| 5 | ~5.5 (dd) | ~125 |

| 6 | ~5.7 (dd) | ~135 |

| 7 | ~2.4 (m) | ~30 |

| 8 | ~1.0 (d) | ~20 |

| 4-CH₃ | ~1.1 (d) | ~18 |

| 7-CH₃ | ~1.0 (d) | ~22 |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are instrumental in establishing the precise connectivity of atoms within the this compound molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For instance, a cross-peak between the proton at C3 and the proton at C4 would confirm their vicinal relationship. Similarly, correlations would be observed between the olefinic protons at C5 and C6, and between the C7 proton and its attached methyl groups.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.edu This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom, for example, linking the proton signal at ~4.5 ppm to the carbon signal at ~65 ppm (C3).

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC experiments establish long-range (2-3 bond) correlations between protons and carbons. sdsu.edu This is crucial for connecting the different spin systems identified in the COSY spectrum. For example, an HMBC correlation between the acetylenic proton at C1 and the carbon at C3 would confirm the position of the alkyne relative to the alcohol.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Confirmation

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum would display characteristic absorption bands confirming the presence of the hydroxyl, alkyne, and alkene moieties.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) |

| C≡C-H (Alkyne) | C-H Stretching | ~3300 (sharp) |

| C≡C (Alkyne) | Stretching | 2100-2260 (weak to medium) |

| C=C (Alkene) | Stretching | 1620-1680 |

| C-H (sp³) | Stretching | 2850-3000 |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of this compound, further confirming its structure. The molecular ion peak [M]⁺ would correspond to the molecular weight of the compound. Common fragmentation pathways would likely involve the loss of a water molecule from the alcohol, cleavage adjacent to the hydroxyl group, and fragmentation of the alkyl chain.

Table 3: Expected Mass Spectrometry Fragments for this compound

| Fragment | Description |

| [M-H₂O]⁺ | Loss of water |

| [M-C₂H₃]⁺ | Cleavage of the ethynyl (B1212043) group |

| [M-C₄H₉]⁺ | Loss of the isobutyl group |

Chiral Chromatography for Enantiomeric and Diastereomeric Excess Analysis

Due to the presence of a stereocenter at the C3 and C4 positions, this compound can exist as multiple stereoisomers. Chiral chromatography is the primary technique used to separate and quantify these enantiomers and diastereomers. sigmaaldrich.com This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to their separation. sigmaaldrich.com The enantiomeric excess (ee) and diastereomeric excess (de) can then be determined from the relative peak areas in the chromatogram. The choice of the chiral stationary phase and the mobile phase is critical for achieving successful separation. windows.net

Applications of 4,7 Dimethyloct 5 En 1 Yn 3 Ol in Contemporary Organic Synthesis and Materials Science

Utilization as Versatile Chiral Building Blocks in Complex Molecule Synthesis

The inherent chirality and dense functionality of 4,7-dimethyloct-5-en-1-yn-3-ol and its stereoisomers make them powerful starting materials or intermediates in the stereoselective synthesis of complex bioactive molecules. The defined stereocenters in these building blocks allow for the precise construction of target molecules with specific three-dimensional arrangements, which is often crucial for their biological activity.

Research has demonstrated the application of enantiomerically enriched forms of this compound in the synthesis of natural products. For instance, (S)-3,7-dimethyloct-6-en-1-yn-3-ol, a closely related isomer, is prepared in three steps from natural geraniol (B1671447) and serves as a key chiral fragment in the synthesis of (-)-englerin A, a potent and selective renal cancer cell inhibitor. google.com This synthetic route leverages the pre-existing chirality of the building block to establish the stereochemistry of the final natural product. google.com

Similarly, the diastereomer (5E,3R,4S)-4,6-dimethyl-oct-5-en-7-yn-3-ol has been employed as a key intermediate in synthetic studies toward the polyenic macrolactam antibiotic incednine. researchgate.net In this context, a stannylcupration reaction was performed on the alkyne moiety to produce a highly functionalized stannyl (B1234572) diene, a crucial component for subsequent cross-coupling reactions to build the complex carbon skeleton of the target molecule. researchgate.net

The broader family of chiral propargylic alcohols, to which this compound belongs, are recognized as versatile building blocks for constructing chiral molecules. lookchem.com Derivatives of this structural motif are also used to access other important chiral intermediates, such as (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, which in turn is a building block for the stereoselective synthesis of flavors like linaloyl oxide. mdpi.comresearchgate.net

| Target Molecule/Fragment | Specific Isomer/Derivative Used | Key Transformation | Reference |

| (-)-Englerin A Analogue | (S)-3,7-dimethyloct-6-en-1-yn-3-ol | Gold-catalyzed cyclization | google.com |

| Incednine Fragment | (5E,3R,4S)-4,6-dimethyl-oct-5-en-7-yn-3-ol | Stannylcupration to form a stannyl diene | researchgate.net |

| Linaloyl Oxide | 3,7-dimethyloct-6-en-1-yn-3-ol (B1222461) (Dehydrolinalool) | Cyclization to form a tetrahydropyran (B127337) scaffold | mdpi.comresearchgate.net |

| Polyketide Fragments | General propargylic alcohol motif | Bismuth-mediated hemiacetal/oxa-conjugate addition | liverpool.ac.uk |

Precursors for Novel Polyunsaturated and Heterocyclic Scaffolds

The combination of an alkyne and an alkene within the same molecule provides a rich platform for constructing diverse molecular scaffolds. This compound can be selectively manipulated at either of its unsaturated sites to generate novel polyunsaturated systems or cyclized to form various heterocyclic structures.

The conversion of this enynol into polyunsaturated chains is a key application. As mentioned in the synthesis toward incednine, the alkyne can be transformed into a diene, thereby creating a more complex polyene system. researchgate.net Such polyunsaturated scaffolds are common motifs in many biologically active natural products, including polyketide antibiotics. liverpool.ac.uk

Furthermore, the molecule is an excellent precursor for heterocyclic compounds. Gold-catalyzed cyclization of protected (S)-3,7-dimethyloct-6-en-1-yn-3-ol is a key step in synthetic routes to complex molecules, demonstrating the utility of this compound in forming oxygen-containing rings. google.comucl.ac.uk Another important transformation is the acid-catalyzed cyclization of the related 3,7-dimethyloct-6-en-1-yn-3-ol (dehydrolinalool) to form 2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran, a key step in a synthetic approach to the flavor compound linaloyl oxide. researchgate.net The intramolecular reaction between the alcohol and the alkene moiety leads to the formation of the tetrahydropyran ring system, a common scaffold in natural products. mdpi.comresearchgate.net

Role in the Development of Advanced Catalytic Systems

This compound and its isomers serve as important benchmark substrates for testing and developing new catalytic methodologies, particularly for selective hydrogenation reactions. The presence of both an alkyne and an alkene allows researchers to evaluate the chemoselectivity of a catalyst—its ability to hydrogenate the triple bond to a double bond without over-reducing it to a single bond or affecting the existing double bond.

The selective hydrogenation of dehydrolinalool (3,7-dimethyloct-6-en-1-yn-3-ol) to linalool (B1675412) is a commercially significant transformation. vulcanchem.com This has driven research into highly selective and efficient catalyst systems. For instance, fixed-bed reactors using palladium-lead-bismuth catalysts on an alumina (B75360) support (Pd-Pb-Bi/Al₂O₃) have been shown to achieve over 99% selectivity for the desired alkene under mild conditions. vulcanchem.com Other systems, such as palladium nanoparticles embedded in polymeric composites, have also been developed and tested using this substrate, demonstrating excellent conversion and selectivity. vulcanchem.comresearchgate.net The performance of these catalytic systems is critical for industrial applications where high purity of the product is required. google.com

| Catalyst System | Substrate | Key Product | Conversion (%) | Selectivity (%) | Reference |

| Pd-Pb-Bi/Al₂O₃ (Fixed-Bed) | 3,7-dimethyloct-6-en-1-yn-3-ol | Linalool | 99.5 | 98.2 | vulcanchem.com |

| Pd-Polymeric Composites | 3,7-dimethyloct-6-en-1-yn-3-ol | Linalool | 98.7 | 99.8 | vulcanchem.com |

| HPS/Pd Nanocomposites | 3,7-dimethyloct-6-en-1-yn-3-ol | Linalool | High | High | researchgate.net |

| Cationic Gold(I)-Complex | Silyl-protected (S)-3,7-dimethyloct-6-en-1-yn-3-ol | Cyclized Ether | High | High Stereoselectivity | google.com |

Beyond hydrogenation, derivatives of this compound are used to explore other advanced catalytic transformations. Gold(I) complexes, for example, have been shown to effectively catalyze the intramolecular cyclization of a silyl-protected derivative, highlighting the role of this substrate in developing new gold-catalyzed reactions for the synthesis of heterocyclic compounds. google.comucl.ac.uk

Potential in the Design and Synthesis of Specialty Chemicals and Functional Materials

This compound is a key intermediate in the industrial synthesis of several high-value specialty chemicals, particularly in the fragrance and pharmaceutical sectors. Its structural relationship to important terpenes makes it an ideal precursor for large-scale production.

The most prominent application is its role as a precursor to linalool, a terpene alcohol with a pleasant floral scent that is a cornerstone ingredient in the fragrance and flavor industry. vulcanchem.comvulcanchem.com The selective hydrogenation of the alkyne group in dehydrolinalool provides a direct and efficient route to this widely used fragrance molecule. vulcanchem.comchemicalbook.com

In the pharmaceutical and nutritional fields, this compound is a vital building block for the synthesis of fat-soluble vitamins. It is a precursor to citral (B94496) and β-ionone, which are key intermediates in the industrial production of Vitamin A and Vitamin E. vulcanchem.comchemicalbook.commdpi.com The Hoffmann-La Roche synthesis of Vitamin A, for example, involves the coupling of 6-methylhept-5-en-2-one with an acetylide anion to produce 3,7-dimethyloct-6-en-1-yn-3-ol, which is then carried forward through several steps to yield β-ionone and ultimately Vitamin A. mdpi.com

The potential for this compound extends to materials science, where its unique structure could be harnessed to create novel polymers or functional materials. smolecule.com The presence of multiple reactive functional groups (hydroxyl, alkyne, alkene) offers opportunities for polymerization or for grafting onto other materials to impart specific properties. While this area is less explored than its use in fine chemicals, the structural attributes of the molecule suggest potential for developing new materials with tailored characteristics. smolecule.com

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 4,7-Dimethyloct-5-en-yn-3-ol, and how can reaction conditions be optimized?

- Methodological Answer :

- Core Synthesis : Utilize organometallic reagents like MnBuLi in THF under inert conditions (N₂ atmosphere) to deprotonate propargyl alcohols. Subsequent silylation with TMS-Cl and quenching with HCl yields intermediates (e.g., 7-(trimethylsilyl)hept-6-yn-1-ol), which can be further functionalized .

- Catalytic Coupling : Advanced routes may employ Pd-catalyzed Sonogashira cross-coupling (PdCl₂(PPh₃)₂, CuI) to install alkyne moieties. Optimal yields require careful solvent selection (THF or DMF) and temperature control (e.g., reflux at 80°C for 2–18 hours) .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) ensures high purity, with TLC monitoring (Rf values) to track reaction progress .

Q. How can 4,7-Dimethyloct-5-en-1-yn-3-ol be characterized structurally and functionally?

- Methodological Answer :

- Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (CDCl₃ or DMSO-d₆) confirm regiochemistry and stereochemistry. Key signals include alkynyl protons (δ ~2.5–3.5 ppm) and hydroxyl groups (broad singlet ~1.8 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS, FAB or ESI) validates molecular weight (e.g., m/z 335.1512 [M+H]⁺) and fragmentation patterns .

- Functional Assays : Test reactivity in click chemistry (azide-alkyne cycloaddition) using CuI catalysts in PEG-400/DMF mixtures to confirm alkyne functionality .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or functional data for this compound?

- Methodological Answer :

- Triangulation : Cross-validate NMR assignments with computational tools (DFT-based chemical shift predictions) or independent synthetic replicates .

- Comparative Analysis : Benchmark against structurally analogous compounds (e.g., 5-Pentanolethynyl-1,2-benziodoxol-3(1H)-one) to identify systematic errors in spectral interpretation .

- Hybrid Modeling : Combine wet-lab data (e.g., receptor-response assays) with machine learning models to resolve discrepancies in bioactivity profiles .

Q. What strategies improve yield and selectivity in multi-step syntheses involving sensitive functional groups (e.g., alkynes, alcohols)?

- Methodological Answer :

- Protection-Deprotection : Use TMS groups to stabilize alkynes during harsh reaction conditions (e.g., acidic or oxidative environments), followed by HCl-mediated cleavage .

- Catalyst Screening : Optimize Pd/Cu ratios in cross-coupling reactions to minimize side products. For example, PdCl₂(PPh₃)₂ with PCy₃ enhances regioselectivity in Sonogashira couplings .

- Solvent Engineering : Polar aprotic solvents (DMF, DCE) stabilize intermediates, while 2,2,2-trifluoroethanol improves electrophilic reactivity in iodination steps .

Q. How can methodological rigor be ensured in experimental design for mechanistic studies?

- Methodological Answer :

- Mixed-Methods Design : Integrate quantitative data (e.g., reaction yields, kinetic measurements) with qualitative insights (e.g., in-situ FTIR monitoring of intermediates) .

- Statistical Validation : Apply ANOVA or t-tests to assess reproducibility across triplicate experiments. Use error bars and confidence intervals in graphical data representation .

- Negative Controls : Include blank reactions (e.g., omitting catalysts) to identify non-catalytic pathways or contamination sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.